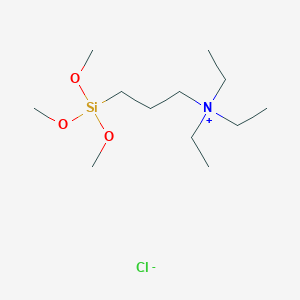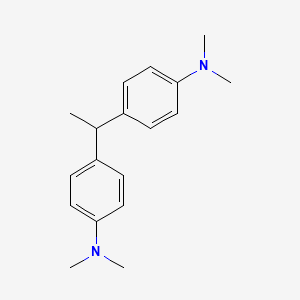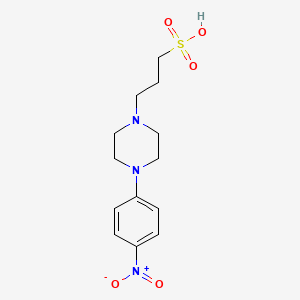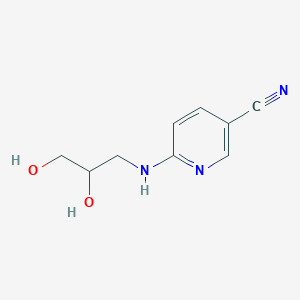
6-(2,3-Dihydroxypropylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-Dihydroxypropylamino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles. Nicotinonitriles are known for their diverse pharmacological and biological activities, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydroxypropylamino)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. This reaction is typically catalyzed by tetrabutyl ammonium bromide in an aqueous medium. The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly solvents and inexpensive catalysts like tetrabutyl ammonium bromide suggests that the process can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,3-Dihydroxypropylamino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
6-(2,3-Dihydroxypropylamino)nicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-(2,3-Dihydroxypropylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Bosutinib: Used in the treatment of leukemia.
Milrinone: A cardiotonic agent.
Neratinib: Used in the treatment of breast cancer.
Olprinone: Another cardiotonic agent.
Uniqueness
6-(2,3-Dihydroxypropylamino)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
6-(2,3-dihydroxypropylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c10-3-7-1-2-9(11-4-7)12-5-8(14)6-13/h1-2,4,8,13-14H,5-6H2,(H,11,12) |
InChI-Schlüssel |
VMVQMSWOGSGSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C#N)NCC(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

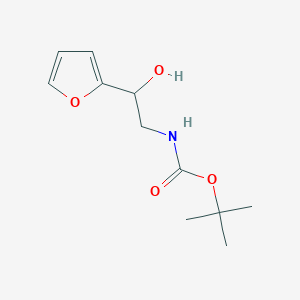
![1-Chloro-4-[(4-chlorophenyl)-dimethoxymethyl]benzene](/img/structure/B8513800.png)
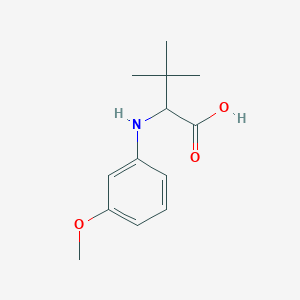

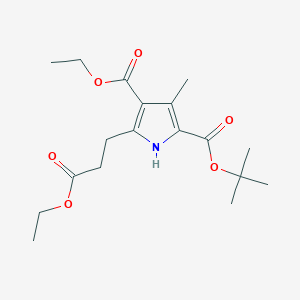
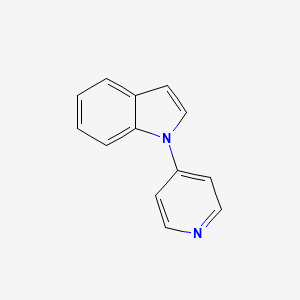
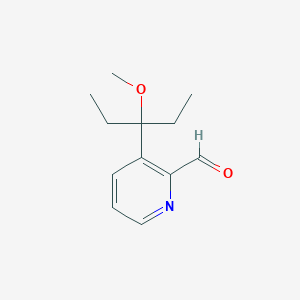

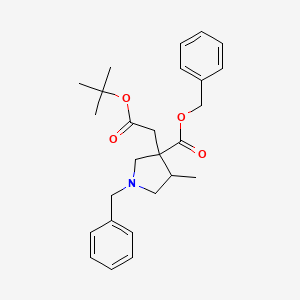
![1-(but-3-ynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8513848.png)
